molecular formula C14H11BrF2O2 B8121834 1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene

1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene

Cat. No.: B8121834
M. Wt: 329.14 g/mol
InChI Key: VLNZUKNDBJBHRM-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C14H11BrF2O2. This compound is characterized by the presence of bromine, fluorine, and methoxybenzyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2,3-difluorobenzene and 4-methoxybenzyl alcohol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate or sodium hydride. The reaction mixture is heated to reflux in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Coupling Reaction: The 4-methoxybenzyl alcohol is coupled with 1-bromo-2,3-difluorobenzene using a palladium catalyst, such as palladium(II) acetate, in the presence of a phosphine ligand like triphenylphosphine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: The reaction is scaled up using larger quantities of starting materials and solvents.

    Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of difluoro-((4-methoxybenzyl)oxy)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is difluoro-((4-methoxybenzyl)oxy)benzene.

Scientific Research Applications

1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is used in the preparation of advanced materials with specific properties, such as liquid crystals or polymers.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The methoxybenzyl group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 1-Bromo-2,3-difluoro-4-methoxybenzene
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene

Comparison: 1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and binding properties. The methoxybenzyl group provides additional functionalization, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-[(4-methoxyphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF2O2/c1-18-10-4-2-9(3-5-10)8-19-12-7-6-11(15)13(16)14(12)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNZUKNDBJBHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-2,3-difluorophenol (5 g, 23.92 mmol) in acetonitrile (50 mL) was added potassium carbonate (3.31 g, 23.92 mmol) at room temperature and the reaction mixture was stirred for 5 min followed by the addition of 1-(chloromethyl)-4-methoxybenzene (3.75 g, 23.92 mmol) dropwise then the reaction mixture was stirred at room temperature for 16 h. After the completion of reaction, the volatiles were removed under reduced pressure. Water (100 mL) was added and the solution extracted with ethyl acetate (2×120 mL). The combined organic layers were washed with brine (100 mL), dried over sodium sulphate, filtered and concentrated under reduced pressure to afford 1-bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene (7.58 g, 23.03 mmol, 96% yield) as a pale brown solid. The product was carried on without further purification. LCMS (ESI) m/e 329.1 [(M)−, calcd for C14H10BrF2O2 329.0]; LC/MS retention time (Method G): tR=1.20 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two

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